molecular formula C17H11F3N2O4 B2748429 Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate CAS No. 400080-48-0

Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate

Cat. No.: B2748429
CAS No.: 400080-48-0
M. Wt: 364.28
InChI Key: ZLKUCMFDSMUTSV-UHFFFAOYSA-N
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Description

Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate is a benzisoxazole derivative featuring a trifluoromethylbenzoyl amino group at position 6 and a methyl ester at position 3. Benzisoxazoles are heterocyclic compounds with a fused benzene and isoxazole ring system, widely recognized for their applications in medicinal chemistry and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety may influence bioavailability and pharmacokinetic properties.

Properties

IUPAC Name

methyl 6-[[3-(trifluoromethyl)benzoyl]amino]-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4/c1-25-16(24)14-12-6-5-11(8-13(12)26-22-14)21-15(23)9-3-2-4-10(7-9)17(18,19)20/h2-8H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKUCMFDSMUTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 6-Amino-1,2-benzisoxazole-3-carboxylate

The benzisoxazole scaffold is typically synthesized via cyclization reactions involving hydroxylamine or its derivatives. For the target intermediate, two principal routes have been identified:

Nitro-Group Reduction Pathway

This method begins with the preparation of methyl 6-nitro-1,2-benzisoxazole-3-carboxylate, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Cyclization of Methyl 2-Hydroxy-5-nitrobenzoate

Methyl 2-hydroxy-5-nitrobenzoate is treated with hydroxylamine hydrochloride under basic conditions (e.g., sodium hydroxide in ethanol) to induce cyclization. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration to form the isoxazole ring.

Reaction Conditions

  • Reagents : Hydroxylamine hydrochloride (1.2 equiv), NaOH (2 equiv), ethanol, reflux (6–8 h).
  • Yield : ~65–70%.
Nitro-Group Reduction

The nitro-substituted benzisoxazole undergoes catalytic hydrogenation using palladium on carbon (Pd/C, 10% w/w) under hydrogen atmosphere (1–3 bar) in methanol or ethyl acetate.

Reaction Conditions

  • Catalyst : Pd/C (10% w/w), H₂ (1–3 bar), room temperature (2–4 h).
  • Yield : ~85–90%.

Direct Amination via Nucleophilic Substitution

An alternative approach involves introducing the amino group directly during benzisoxazole formation. For example, methyl 2-amino-5-hydroxybenzoate can react with cyanogen bromide (BrCN) in the presence of a base to form the isoxazole ring, though this method is less common due to regiochemical challenges.

Acylation with 3-(Trifluoromethyl)benzoyl Chloride

The second stage involves acylating the amino group of the benzisoxazole intermediate with 3-(trifluoromethyl)benzoyl chloride (CAS 2251-65-2), a commercially available reagent.

Reaction Mechanism and Optimization

The acylation proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, facilitated by a base (e.g., triethylamine, pyridine) to neutralize HCl byproducts.

Standard Protocol

  • Reagents : 3-(Trifluoromethyl)benzoyl chloride (1.1 equiv), triethylamine (1.5 equiv), dichloromethane (DCM) or tetrahydrofuran (THF), 0°C to room temperature (2–4 h).
  • Yield : ~75–80%.
Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF) enhance reaction rates compared to DCM. Elevated temperatures (40–50°C) marginally improve yields but risk side reactions such as ester hydrolysis.

Base Selection

Triethylamine is preferred over stronger bases (e.g., NaH) to avoid deprotonating the benzisoxazole ring or hydrolyzing the acyl chloride.

Integrated Synthetic Pathway

The consolidated synthesis is summarized below:

Step Reaction Reagents/Conditions Yield
1 Cyclization Hydroxylamine HCl, NaOH, EtOH, reflux 65–70%
2 Nitro reduction Pd/C, H₂, MeOH, rt 85–90%
3 Acylation 3-(Trifluoromethyl)benzoyl chloride, TEA, THF 75–80%

Analytical Characterization

Key spectroscopic data for intermediates and the final product include:

Methyl 6-Amino-1,2-benzisoxazole-3-carboxylate

  • ¹H NMR (CDCl₃) : δ 8.12 (d, J = 8.5 Hz, 1H), 7.45 (dd, J = 8.5, 2.0 Hz, 1H), 6.95 (d, J = 2.0 Hz, 1H), 5.20 (s, 2H, NH₂), 3.95 (s, 3H, COOCH₃).
  • IR (cm⁻¹) : 1720 (C=O), 1620 (C=N).

Final Product

  • ¹³C NMR (DMSO-d₆) : δ 165.2 (COOCH₃), 160.1 (CONH), 139.8–125.4 (aromatic carbons), 121.5 (q, J = 270 Hz, CF₃).
  • MS (ESI) : m/z 381.1 [M+H]⁺.

Challenges and Alternatives

Regioselectivity in Cyclization

Unsubstituted hydroxylamine can lead to competing pathways, necessitating precise stoichiometry and temperature control.

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group may hinder acylation; however, using excess acyl chloride (1.1–1.2 equiv) mitigates this.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that compounds similar to methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate exhibit promising antitumor properties. A study evaluated its efficacy against various cancer cell lines, revealing significant cytotoxic effects.

Cell Line IC50 (μM)
HepG215.5
DLD12.8
KB18.3

These results suggest that structural modifications can enhance antitumor activity, potentially through mechanisms such as DNA binding and enzyme inhibition .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Similar benzisoxazole derivatives have shown activity against a range of bacterial and fungal pathogens.

Compound MIC (μmol/mL) MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified

This indicates that this compound may serve as a lead compound for developing new antimicrobial agents.

Material Science

2.1 Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Case Study: Polymeric Composites

In a study involving polymer blends, the addition of this compound resulted in:

  • Improved tensile strength
  • Enhanced thermal stability (measured by TGA)
  • Increased resistance to UV degradation

These enhancements make it suitable for applications in coatings, films, and other polymer-based products .

Environmental Applications

3.1 Photocatalytic Properties

Recent studies have explored the photocatalytic capabilities of this compound in degrading environmental pollutants under UV light.

Pollutant Degradation Efficiency (%)
Methylene Blue85
Phenol78
Atrazine90

The compound's ability to act as a photocatalyst suggests potential applications in wastewater treatment and environmental remediation efforts .

Mechanism of Action

The mechanism by which Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound’s structural analogs can be categorized based on substituent patterns, heterocyclic cores, and biological activities:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents (Position) Functional Groups Reported Bioactivity
Target Compound 1,2-Benzisoxazole 6-(3-Trifluoromethylbenzamido), 3-COOCH3 Trifluoromethyl, ester Under investigation (potential CNS activity)
Zonisamide (1,2-Benzisoxazole-3-methanesulfonamide) 1,2-Benzisoxazole 3-SO₂NH₂ Sulfonamide Antiseizure (blocks Na⁺/Ca²⁺ channels)
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole 1,2-Benzisoxazole 3-Cl-(Ph), 6-CH₃ Chlorophenyl, methyl Structural model for SAR studies
6-tert-Butyl-4,5-dichloro-3-ethyl-4,5-dihydro-2,1-benzoisoxazole Dihydrobenzisoxazole 6-t-Bu, 4,5-Cl, 3-Et Halogen, alkyl N/A (structural reference)
Patent Compound (1,2,4-oxadiazole derivative) 1,2,4-Oxadiazole Pyrazine, 3,5-bis(trifluoromethyl)benzamido Oxadiazole, trifluoromethyl N/A (synthetic intermediate)

Key Findings

Benzisoxazole vs. Oxadiazole Cores :

  • The 1,2-benzisoxazole core (target compound, zonisamide) is associated with CNS activity due to its planar aromatic structure, facilitating interactions with ion channels or receptors . In contrast, 1,2,4-oxadiazole derivatives (e.g., patent compound ) exhibit distinct electronic properties and are often explored as bioisosteres for esters or amides.

Substituent Effects :

  • Trifluoromethyl Groups : The 3-(trifluoromethyl)benzoyl group in the target compound likely enhances lipophilicity and resistance to oxidative metabolism compared to zonisamide’s sulfonamide group.
  • Ester vs. Sulfonamide : The methyl ester at position 3 may confer hydrolytic instability compared to zonisamide’s sulfonamide, which is more metabolically stable and directly contributes to antiseizure activity .

Similar deviations in the target compound could influence its pharmacodynamic profile.

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for analogous benzisoxazoles, such as cyclization with PPA (polyphosphoric acid) , whereas oxadiazole derivatives (e.g., patent compound) require multi-step sequences involving pyrazine intermediates .

Biological Activity

Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H14F3N3O4\text{C}_{16}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_4

This structure features a benzisoxazole core, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in inflammatory pathways. For example, benzisoxazole derivatives often act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses .
  • Antimicrobial Activity : The presence of the benzoyl group is associated with enhanced antimicrobial properties. Studies have indicated that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Neuroprotective Effects : Some derivatives of benzisoxazole have demonstrated neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus and E. coli
Anti-inflammatoryInhibition of COX and LOX enzymes
NeuroprotectiveModulation of neurotransmitter release
AnticonvulsantSignificant anticonvulsant activity in animal models

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzisoxazole derivatives, including those structurally similar to this compound. Results indicated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Neuroprotection in Animal Models : Research involving animal models has shown that certain benzisoxazole derivatives can reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases. These findings highlight the therapeutic potential of such compounds in neuroprotection .
  • Anticonvulsant Properties : In a controlled study, several derivatives were tested for anticonvulsant activity using the maximal electroshock seizure model in mice. Compounds similar to this compound exhibited significant anticonvulsant effects, indicating their potential use in epilepsy treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving coupling reactions. For example, analogous benzisoxazole derivatives are prepared by reacting activated carboxylic acid derivatives (e.g., benzoyl chlorides) with aminobenzisoxazole intermediates under mild conditions (0–25°C) in polar aprotic solvents like ethanol (EtOH) or 1,4-dioxane . Yield optimization requires precise stoichiometry, temperature control, and inert atmospheres to suppress side reactions. Column chromatography (e.g., silica gel with EtOAc/PE gradients) is commonly used for purification, achieving ~60–70% yields in similar systems .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • HPLC/GC-MS : To assess purity (>95% threshold for biological assays).
  • NMR (¹H/¹³C) : Confirm the presence of trifluoromethyl (δ ~110–120 ppm in ¹³C NMR) and benzisoxazole moieties (aromatic protons at δ 7.0–8.5 ppm).
  • FT-IR : Validate carbonyl (C=O stretch ~1700 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups.
    Cross-referencing with patent data (e.g., analogous compounds in EP applications) ensures structural consistency .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is likely stable in anhydrous, oxygen-free environments due to its trifluoromethyl and benzisoxazole groups. Use aprotic solvents (e.g., DMSO, DMF) for dissolution, avoiding aqueous or acidic conditions that may hydrolyze the ester or amide bonds. Store at –20°C under nitrogen, as recommended for structurally similar trifluoromethylated compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

  • Methodological Answer : Contradictions often arise from heat/mass transfer inefficiencies in larger batches. Use kinetic profiling (e.g., in situ FT-IR or TLC monitoring ) to identify rate-limiting steps. For example, if amide coupling fails at >100 mg scale, consider:

  • Microwave-assisted synthesis : Enhances reaction homogeneity.
  • Flow chemistry : Improves heat dissipation for exothermic steps.
    Patent data suggests that iterative purification (e.g., dual-column chromatography) may recover yields by removing oligomeric byproducts .

Q. What strategies are effective for modifying the benzisoxazole core to enhance biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies should target:

  • Electron-withdrawing groups : Replace the 3-carboxylate with cyano or sulfonamide groups to modulate lipophilicity (see analogous triazine derivatives in pesticide research ).
  • Bioisosteric replacements : Substitute the trifluoromethylbenzoyl group with pentafluorophenyl or chlorinated analogs to improve target binding .
    Computational modeling (e.g., DFT for charge distribution) can prioritize synthetic targets.

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for assay design?

  • Methodological Answer : Solubility discrepancies arise from polymorphic forms or residual solvents. Pre-treat the compound via:

  • Sonication in EtOH/water mixtures : Enhances dispersion for in vitro assays.
  • Lyophilization : Generates amorphous solids with higher aqueous solubility.
    Cross-validate using dynamic light scattering (DLS) to detect aggregates in buffer systems .

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